(2E)-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
The compound (2E)-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide is a complex organic molecule featuring a benzothiazole core, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Fluoro Group: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Attachment of the Ethoxyethyl Group: This step involves the alkylation of the benzothiazole core with 2-bromoethyl ethyl ether.
Formation of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final Assembly: The final step involves the condensation of the benzothiazole derivative with a thiophene aldehyde under basic conditions to form the enamine linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the enamine linkage can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The fluoro group can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst in ethanol.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its electron-rich benzothiazole and thiophene rings.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Antimicrobial Agents: The compound exhibits potential antimicrobial activity against various bacterial strains.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
Cancer Research: The compound has shown promise in inhibiting the growth of cancer cells in vitro.
Neuroprotection: Preliminary studies suggest it may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Industry
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of (2E)-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer properties.
Signal Transduction Pathways: It modulates pathways such as the PI3K-AKT and MAPK pathways, which are crucial in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-[(2Z)-3-(2-ethoxyethyl)-6-chloro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide
- (2E)-N-[(2Z)-3-(2-ethoxyethyl)-6-bromo-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide
Uniqueness
- Fluoro Group : The presence of the fluoro group enhances the compound’s lipophilicity and metabolic stability compared to its chloro and bromo analogs.
- Biological Activity : The fluoro derivative exhibits higher potency in enzyme inhibition and antimicrobial activity.
(2E)-N-[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S2/c1-2-23-10-9-21-15-7-5-13(19)12-16(15)25-18(21)20-17(22)8-6-14-4-3-11-24-14/h3-8,11-12H,2,9-10H2,1H3/b8-6+,20-18? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKWGAZPYKSFQJ-CNJWNYHPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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